![molecular formula C8H10O4 B144821 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione CAS No. 5617-70-9](/img/structure/B144821.png)
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
説明
The compound 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is a spirocyclic dione, which is a class of compounds known for their unique structural features that include a bicyclic system with one carbon atom common to both rings. This structural motif is found in various natural products and synthetic compounds, which are often explored for their potential applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of related spirocyclic compounds has been demonstrated in the literature. For instance, 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile, a compound closely related to the one , can be synthesized through the interaction of tetracyanoethylene with 2-bromo-5,5-dimethyl-1,3-cyclohexanedione . This method showcases the reactivity of spirocyclic diones with other reagents to form heterocyclic compounds, which could be extrapolated to the synthesis of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione.
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by the presence of a spiro-connected cycloalkane and dione. X-ray analysis has been used to determine the structure of related compounds, such as the product of hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile, which resulted in a cyclopropane derivative . This analytical technique is crucial for confirming the stereochemistry and conformation of spirocyclic diones.
Chemical Reactions Analysis
Spirocyclic diones undergo various chemical reactions, including hydrolysis and reactions with alcohols and ketoximes. For example, hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile can lead to a mixture of cyclopropane carboxylic acid and a pyrrol derivative, depending on the conditions . Additionally, the reaction with alcohols and ketoximes can yield substituted dihydrofurans and tetrahydrochromenes . These reactions highlight the versatility of spirocyclic diones in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic diones are influenced by their rigid bicyclic structure. The presence of multiple functional groups, such as ketones and nitriles, can affect their reactivity, solubility, and stability. The hydrolysis behavior, as well as the ability to form various heterocyclic compounds, suggests that these compounds have significant synthetic utility and could be used as intermediates in the synthesis of complex molecules . The synthesis of substituted 1,6-dioxaspiro[3.4]octanes from related compounds further illustrates the potential of spirocyclic diones to serve as key building blocks in organic chemistry .
科学的研究の応用
-
Scientific Field: Organic Chemistry
- Application : “6,6-Dimethyl-5,7-dioxaspiro[2.5]octan-4,8-dione” is used as a reagent in the synthesis of Bis-benzimidazoles .
- Results or Outcomes : The compounds synthesized using this reagent act as inhibitors of Type II Dihydrofolate reductase . This enzyme is produced by bacteria in response to Trimethoprim , a commonly used antibiotic, as a defense mechanism.
-
Scientific Field: Organic Synthesis
-
Scientific Field: Organic Chemistry
- Application : Hydrolysis of “6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile” is studied .
- Method of Application : The hydrolysis is carried out in aqueous dioxane in the presence of hydrogen bromide .
- Results or Outcomes : The hydrolysis gave a mixture of 2,2,3,3-tetracyanocyclopropane-1-carboxylic acid and ammonium 3-cyano-4-dicyanomethylidene-5-oxo-4,5-dihydro-1 H -pyrrol-2-olate .
-
Scientific Field: Organic Chemistry
- Application : “6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione” is used as a reagent in the synthesis of Bis-benzimidazoles .
- Results or Outcomes : The compounds synthesized using this reagent act as inhibitors of Type II Dihydrofolate reductase . This enzyme is produced by bacteria in response to Trimethoprim , a commonly used antibiotic, as a defense mechanism.
-
Scientific Field: Organic Synthesis
-
Scientific Field: Organic Chemistry
- Application : Hydrolysis of “6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile” is studied .
- Method of Application : The hydrolysis is carried out in aqueous dioxane in the presence of hydrogen bromide .
- Results or Outcomes : The hydrolysis gave a mixture of 2,2,3,3-tetracyanocyclopropane-1-carboxylic acid and ammonium 3-cyano-4-dicyanomethylidene-5-oxo-4,5-dihydro-1 H -pyrrol-2-olate .
Safety And Hazards
When handling 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn . It is also advised to ensure adequate ventilation and remove all sources of ignition .
特性
IUPAC Name |
6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-7(2)11-5(9)8(3-4-8)6(10)12-7/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJVPXNVESYGDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C2(CC2)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204702 | |
| Record name | 6,6-Dimethyl-5,7-dioxaspiro(2.5)octane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | |
CAS RN |
5617-70-9 | |
| Record name | 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5617-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,6-Dimethyl-5,7-dioxaspiro(2.5)octane-4,8-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005617709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,6-Dimethyl-5,7-dioxaspiro(2.5)octane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
We have established practical synthetic methods for penciclovir (PCV,
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



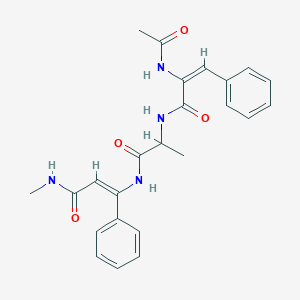
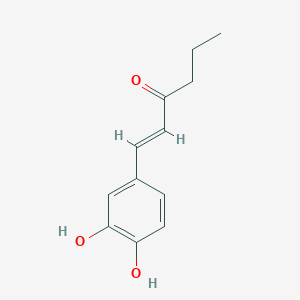
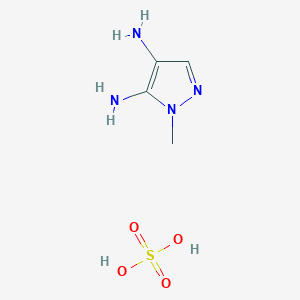
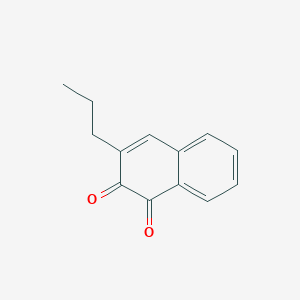
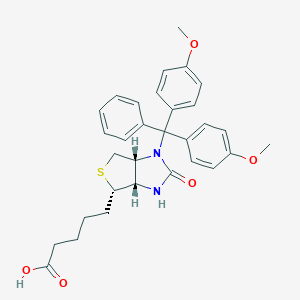

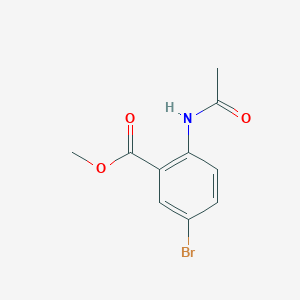
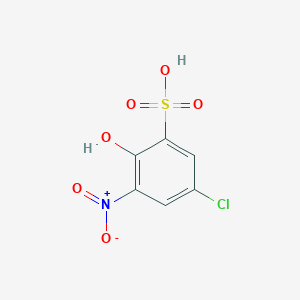
![2-Methyloxazolo[4,5-d]pyrimidine](/img/structure/B144765.png)
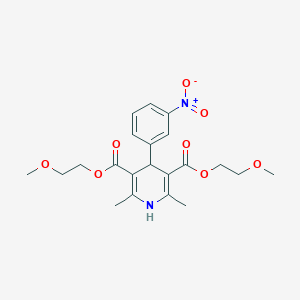
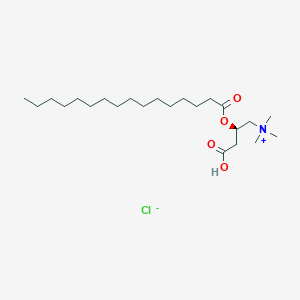
![[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144771.png)

